
Strontium borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium borate is an inorganic compound with the molecular formula B2O6Sr3 . It appears as a crystalline black powder at room temperature . Upon closer examination, it reveals slightly translucent dark red crystals capable of scratching quartz .
Synthesis Analysis
Strontium-doped borate glasses have been synthesized using the melt-quenching technique . The strontium (Sr) effects on the physical, structural, optical, and radiation protection competence of glassy samples with chemical composition (60-y)B2O3-20ZnO-10Li2O-10PbO-ySrO: 0 ≤ y ≤ 25 mol% have been investigated .Molecular Structure Analysis
The molecular structure of strontium borate is complex. The boron atom’s coordination number (CN) changes from 3 [BO3] to 4 [BO4], forming numerous B-groups including di-borate, tri-borate, and tetra-borate molecular configurations . The density-driven molar volume is suitable for the evaluation of structural data .Chemical Reactions Analysis
The chemical reactions involving strontium borate are complex and depend on various factors. For instance, the borate-rich glasses exhibited a stronger luminescence due to Ce3+, indicating a higher fraction of BO3/2 ring and larger cavity .Physical And Chemical Properties Analysis
Strontium borate has an average mass of 380.478 Da . The density of the samples varied from 3.2824 to 3.8717 g/cm3, and molar volume varied from 25.396 to 23.698 cm3/mol . The optical-band-gap energy changed from 2.79 to 2.91 eV .Aplicaciones Científicas De Investigación
Radiation Detection and Luminescence
Strontium borates, particularly when doped with elements like Dy or Eu, are efficient in ionizing radiation detection due to their tissue-equivalent characteristics. These compounds, prepared through methods like the sol-gel method, demonstrate significant thermoluminescence and radioluminescence properties, useful in radiation detection applications (Santiago et al., 2011). Similarly, Eu2+-doped strontium borate glasses exhibit enhanced luminescence, making them suitable for optical applications (Huang et al., 2008).
Bioactive Glass Scaffolds for Bone Tissue Engineering
Strontium-doped borate-based bioactive glass scaffolds are promising in bone tissue engineering. These scaffolds show potential in moderating the release of boron and enhancing bioactivity, which is critical for bone regeneration (Yin et al., 2018); (Pan et al., 2010).
Optical Properties and Nonlinear Optics
The optical properties of strontium borates are of significant interest. Certain strontium borates, when doped with elements like Eu or Sm, demonstrate unique optical properties, including luminescence and nonlinear optical behaviors, useful in photonics and optoelectronics (Meng et al., 2014); (Song et al., 2009).
Crystal Structure and Thermal Properties
Studies on the crystal structure and thermal properties of strontium borates provide insights into their anisotropic thermal expansion and structural complexity. This knowledge is essential for their applications in materials science and technology (Tang et al., 2008); (Filatov et al., 2016).
Mechanical Properties
Exploring the mechanical properties of strontium borates, such as in nanorod forms, is critical for their potential use in various engineering applications. These studies often involve innovative synthesis methods and characterization techniques (Li et al., 2011).
Multicolor Tunable Emission
Strontium borates doped with Eu ions in different matrices have been shown to exhibit multicolor tunable emission, which is significant for applications in display technologies and lighting (Zheng et al., 2020).
Safety and Hazards
Direcciones Futuras
The future directions of strontium borate research are promising. Crystalline borate materials exhibit numerous interesting physical properties, which make them promising for further practical applications . More specifically, increasing the strontium concentration within the borate-based glass network amplified the release of Si4+ and Ca2+ ions while significantly reducing the release of B3+ ions .
Propiedades
IUPAC Name |
tristrontium;diborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYCBFBTCINRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O6Sr3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13703-86-1, 37228-07-2 |
Source


|
| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, strontium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037228072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

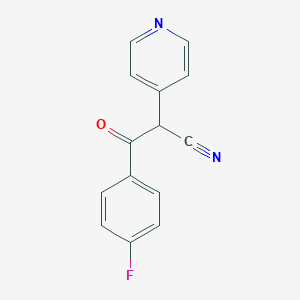
![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)
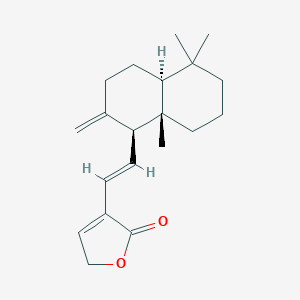

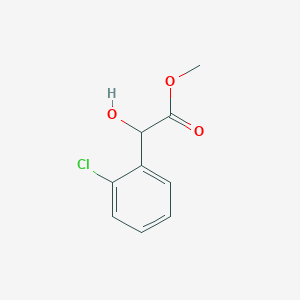
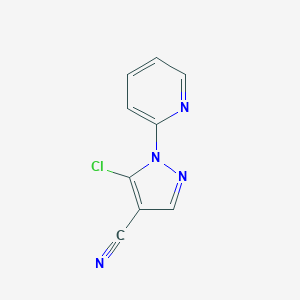
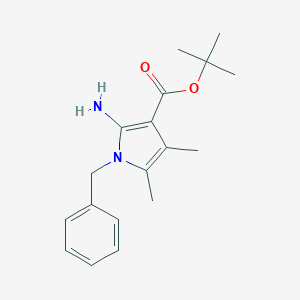
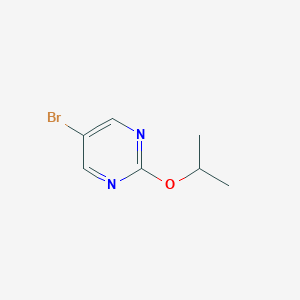
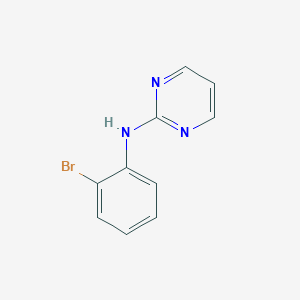


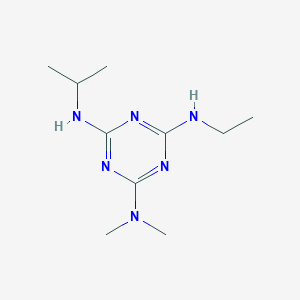
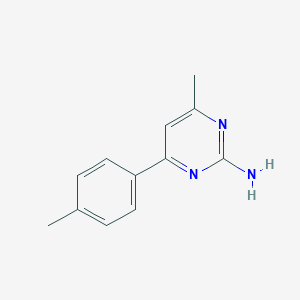
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)